molecular formula C17H19FN2O2S B248733 1-(3-Fluorobenzyl)-4-(phenylsulfonyl)piperazine

1-(3-Fluorobenzyl)-4-(phenylsulfonyl)piperazine

Katalognummer B248733
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: DWDUQYZJIDLYHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobenzyl)-4-(phenylsulfonyl)piperazine (compound 1) is a novel chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a piperazine derivative that has been synthesized for its potential application in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of compound 1 is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system. It has been found to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability. This enhances the inhibitory tone of the GABAergic system, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its potential anxiolytic and antidepressant effects. It has also been found to reduce the levels of glutamate, which is known to play a role in the development of neuropathic pain. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to play a crucial role in the development and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to exhibit potent pharmacological effects in various animal models, making it a promising candidate for further research. However, its limitations include its potential toxicity and lack of clinical data.

Zukünftige Richtungen

There are several future directions for the research on compound 1. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, its potential application in the treatment of various diseases needs to be explored in clinical trials. Thirdly, its toxicity and safety profile need to be thoroughly investigated. Finally, the development of analogs of compound 1 with improved pharmacological properties is a promising area of research.
Conclusion
In conclusion, compound 1 is a novel chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It exhibits anticonvulsant, anxiolytic, and antidepressant activities in various animal models and has potential application in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action, potential application, toxicity, and safety profile.

Synthesemethoden

The synthesis method of compound 1 involves the reaction of 3-fluorobenzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure compound 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in various animal models. It has also been studied for its potential application in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease.

Eigenschaften

Produktname

1-(3-Fluorobenzyl)-4-(phenylsulfonyl)piperazine

Molekularformel

C17H19FN2O2S

Molekulargewicht

334.4 g/mol

IUPAC-Name

1-(benzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H19FN2O2S/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)23(21,22)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2

InChI-Schlüssel

DWDUQYZJIDLYHL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.